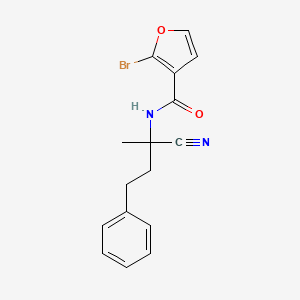

![molecular formula C20H14N4O5S B2802206 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide CAS No. 946238-66-0](/img/structure/B2802206.png)

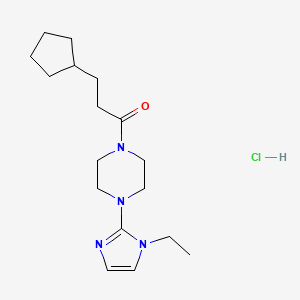

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a Schiff base, which are typically formed from the reaction of an amine with a carbonyl compound . Schiff bases are known for their wide range of applications, including their use as anion sensors and DNA-binding agents .

Molecular Structure Analysis

The molecular structure of this compound could not be found in the available resources .Chemical Reactions Analysis

Schiff bases, such as this compound, have been reported to have anion sensor properties and can be used to detect CN− .Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound could not be found in the available resources .Wissenschaftliche Forschungsanwendungen

- BAN serves as a sensitive chemosensor for detecting mercury (II) ions in water. When it reacts with mercury (II), it undergoes a color change from pink to blue due to the formation of a 2:1 coordination complex. This complex can be quantified by fluorescence spectroscopy, with a limit of detection (LOD) down to 9.45 nM (1.8 ppb) – meeting the World Health Organization’s standards for drinking water .

- The BAN–Hg(II) complex selectively interacts with cysteine (Cys), a thiol-containing amino acid. Cys preferentially coordinates with the mercury ions, causing dissociation of the blue complex and liberation of the pink BAN dye. This property allows BAN to detect Cys in aqueous solutions .

- The BAN–Hg(II) complex can be used as a simple and selective chemosensor for screening purified biothiols, including cysetine, homocysteine, and glutathione. These applications are relevant in biology research and pharmaceutical/food industries .

- BAN has been characterized as a Schiff base compound. It demonstrates anion-sensing properties, particularly for detecting cyanide ions (CN−). Fluorescence measurements confirm its ability to interact with anions .

- Related compounds with similar benzothiazole structures have shown insecticidal activity. While not directly studied for BAN, exploring its pesticidal potential could be valuable, especially against pests like the oriental armyworm and diamondback moth .

- Although not directly investigated for BAN, its structural features suggest potential interactions with DNA. Further studies could explore its binding affinity and potential applications in molecular biology .

Mercury (II) Ion Detection

Cysteine Detection

Biothiol Screening

Anion Sensing

Pesticidal Potential

DNA Binding Studies: (Indirect):

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O5S/c1-28-14-7-9-16-17(11-14)30-20(22-16)23(19(25)13-5-3-2-4-6-13)21-12-15-8-10-18(29-15)24(26)27/h2-12H,1H3/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMDNWUJPFFOE-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)